![molecular formula C20H24O4 B017602 7-Geranyloxy-6-methoxycoumarin CAS No. 28587-43-1](/img/structure/B17602.png)
7-Geranyloxy-6-methoxycoumarin
Overview
Description
7-Geranyloxy-6-methoxycoumarin is a chemical compound with the molecular formula C20H24O4 . It has an average mass of 328.402 Da and a monoisotopic mass of 328.167450 Da .
Molecular Structure Analysis
The molecular structure of 7-Geranyloxy-6-methoxycoumarin consists of a coumarin core structure (a benzopyrone), which is a fused benzene and alpha-pyrone ring . It has a geranyl group (a 10-carbon chain derived from geraniol) attached to the 7th position and a methoxy group (-OCH3) attached to the 6th position .Physical And Chemical Properties Analysis
7-Geranyloxy-6-methoxycoumarin has a density of 1.1±0.1 g/cm3, a boiling point of 487.1±45.0 °C at 760 mmHg, and a flash point of 213.2±28.8 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 7 freely rotating bonds . Its LogP value is 5.51, indicating its lipophilic nature .Scientific Research Applications
Anti-Proliferative Effects
7-Geranyloxy-6-methoxycoumarin has been found to have anti-proliferative effects. It has been claimed to be relevant in the anti-proliferative effects exerted by bergamot essential oil (BEO) in the SH-SY5Y human neuroblastoma cells . This suggests that it could potentially be used in the treatment of certain types of cancer.
Induction of Apoptosis
This compound has been associated with the induction of apoptosis, as evidenced by annexin V staining and DNA fragmentation . This means it could potentially be used to trigger programmed cell death in cancerous cells, which is a key strategy in many cancer treatments.
Cell Cycle Arrest
7-Geranyloxy-6-methoxycoumarin has been found to arrest cells at the G0/G1 phase . This could potentially be used to halt the growth of cancerous cells, providing another avenue for cancer treatment.
Modulation of Apoptosis-Related Factors
From a molecular point of view, 7-Geranyloxy-6-methoxycoumarin has been found to modulate apoptosis-related factors at both protein and gene levels . This suggests that it could potentially be used to regulate the expression of genes and proteins involved in apoptosis, providing a more targeted approach to cancer treatment.
Pro-Oxidant Activity
7-Geranyloxy-6-methoxycoumarin has been found to have pro-oxidant activity, increasing reactive oxygen species and impairing mitochondrial membrane potential . This suggests that it could potentially be used to induce oxidative stress in cancerous cells, which is another strategy used in cancer treatments.
Synergistic Effects
The highest synergy of 7-Geranyloxy-6-methoxycoumarin was observed at a concentration ratio similar to that occurring in the BEO, supporting the initial hypothesis . This suggests that it could potentially be used in combination with other compounds to enhance its anti-cancer effects.
Mechanism of Action
Target of Action
7-Geranyloxy-6-methoxycoumarin, also known as 7-O-Geranylscopoletin, is a coumarin derived from the root of Atalantia monophylla . Various parts of this plant have been used in folk medicine for several purposes such as chronic rheumatism, paralysis, antispasmodic, stimulant, and hemiplegia . .
Biochemical Pathways
For instance, Bergamottin and 5-Geranyloxy-7-methoxycoumarin, two coumarins found in different Citrus species, have been claimed to be relevant in the anti-proliferative effects exerted by bergamot essential oil (BEO) in the SH-SY5Y human neuroblastoma cells .
Result of Action
Coumarins like 7-geranyloxy-6-methoxycoumarin are known to have various pharmacological properties . For instance, Bergamottin and 5-Geranyloxy-7-methoxycoumarin, two coumarins found in different Citrus species, have been claimed to be relevant in the anti-proliferative effects exerted by bergamot essential oil (BEO) in the SH-SY5Y human neuroblastoma cells .
properties
IUPAC Name |
7-[(2E)-3,7-dimethylocta-2,6-dienoxy]-6-methoxychromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O4/c1-14(2)6-5-7-15(3)10-11-23-19-13-17-16(12-18(19)22-4)8-9-20(21)24-17/h6,8-10,12-13H,5,7,11H2,1-4H3/b15-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNMITFNBJXRRP-XNTDXEJSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCOC1=C(C=C2C=CC(=O)OC2=C1)OC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/COC1=C(C=C2C=CC(=O)OC2=C1)OC)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
28587-43-1 | |
Record name | 7-O-Geranylscopoletin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028587431 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can you describe the total synthesis of 7-geranyloxy-6-methoxycoumarin?
A2: The total synthesis of 7-geranyloxy-6-methoxycoumarin has been achieved, and a key step involves the stereoselective oxidation of the geranyloxy side chain []. This oxidation was successfully carried out under microwave irradiation, potentially offering a more efficient and controlled synthetic route compared to traditional methods.
Q2: Are there any other natural sources of 7-geranyloxy-6-methoxycoumarin besides Artemisia keiskeana?
A3: Yes, 7-geranyloxy-6-methoxycoumarin has also been isolated from Murraya tetramera Huang []. This finding suggests that this compound might be present in other plant species, potentially broadening its availability for research and applications.
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